Niraparib tosylate monohydrate
Overview
Description
Niraparib tosylate monohydrate is an orally bioavailable, hydrated, tosylate salt form of niraparib. Niraparib is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. These enzymes play a crucial role in the repair of DNA damage. By inhibiting these enzymes, niraparib induces cytotoxicity in cancer cells, making it an effective anti-cancer agent. It is primarily used for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer .
Scientific Research Applications
Niraparib tosylate monohydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the inhibition of PARP enzymes and the mechanisms of DNA repair.
Biology: It is used in cellular and molecular biology research to study the effects of DNA damage and repair mechanisms.
Medicine: It is used in clinical research for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer.
Industry: It is used in the pharmaceutical industry for the development of anti-cancer drugs and therapies
Mechanism of Action
Safety and Hazards
Niraparib tosylate monohydrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of exposure, it is recommended to flush with copious amounts of water and remove contaminated clothing and shoes . In case of inhalation, it is advised to remove to fresh air and monitor breathing .
Future Directions
Niraparib tosylate monohydrate is being studied in the treatment of other types of cancer . For instance, the U.S. FDA has approved AKEEGA™ (niraparib and abiraterone acetate), the first-and-only dual action tablet for the treatment of patients with BRCA-Positive Metastatic Castration-Resistant Prostate Cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of niraparib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indazole core, followed by the introduction of the piperidine moiety. The final step involves the tosylation to form niraparib tosylate monohydrate. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of automated reactors and purification systems helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Niraparib tosylate monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Comparison with Similar Compounds
Carboplatin: An alkylating agent used in the treatment of ovarian cancer.
Bevacizumab (Avastin): A VEGF inhibitor used in the treatment of various cancers, including ovarian cancer.
Comparison: Niraparib tosylate monohydrate is unique in its mechanism of action as a PARP inhibitor, specifically targeting PARP-1 and PARP-2 enzymes involved in DNA repair. In contrast, carboplatin works by forming DNA crosslinks that inhibit DNA replication, and bevacizumab inhibits angiogenesis by targeting VEGF. This makes niraparib particularly effective in cancers with defects in DNA repair mechanisms, such as those with BRCA mutations .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.C7H8O3S.H2O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10);1H2/t14-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNPUCQQZDAPJH-FMOMHUKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613220-15-7 | |
Record name | Niraparib tosylate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613220157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-(4-PIPERIDIN-3-YL)PHENYL)-2H-INDAZOLE-7-CARBOXAMIDE-4-METHYLBENZENE SULFONATE HYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIRAPARIB TOSYLATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/195Q483UZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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